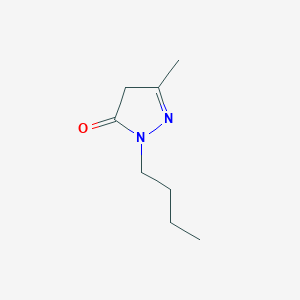
2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid” is an organic compound . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid”, has been reported in several studies . For instance, one common method involves reacting 1-(4-amino-1H-1,2,4-triazol-1-yl)ketone with sodium cyanide, then heating to generate the corresponding triazole derivative, followed by acid hydrolysis to obtain the final product .Molecular Structure Analysis
The molecular structure of “2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid” is characterized by the presence of a 1,2,4-triazole ring, which contains two carbon atoms and three nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Acetamido-1H-1,2,4-triazol-3-yl)acetic acid” include a high solubility in water . The compound has a molecular weight of 142.12 , and a density of 1.693±0.06 g/cm3 .Applications De Recherche Scientifique
Antifungal Applications
Compounds containing a 1,2,4-triazole structure have been developed and proven to have significant antifungal activity . For example, fluconazole is a commonly used antifungal drug that contains a 1,2,4-triazole structure .
Anticancer Applications
1,2,4-Triazole derivatives have shown promising anticancer activity. Some compounds, such as 7d, 7e, 10a, and 10d, have shown cytotoxic activity lower than 12 μM against the Hela cell line . These compounds have also shown proper selectivity against normal and cytotoxic cancerous cell lines .
Antiviral Applications
1,2,4-Triazole derivatives have also been used in the development of antiviral drugs. For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .
Antimicrobial Applications
Compounds containing a triazole structure exhibit broad biological activities, including antimicrobial activity . This makes them valuable in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Applications
1,2,4-Triazole compounds have been found to exhibit analgesic and anti-inflammatory activities . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Anticonvulsant Applications
1,2,4-Triazole compounds have also been found to have anticonvulsant activities . This opens up possibilities for their use in the treatment of conditions like epilepsy.
Antimalarial Applications
1,2,4-Triazole compounds have shown antimalarial activities . This makes them potential candidates for the development of new antimalarial drugs.
Antiproliferative Applications
1,2,4-Triazole compounds have demonstrated antiproliferative activities . This suggests they could be used in the treatment of conditions characterized by abnormal cell proliferation, such as cancer.
Orientations Futures
Propriétés
IUPAC Name |
2-(3-acetamido-1H-1,2,4-triazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-3(11)7-6-8-4(9-10-6)2-5(12)13/h2H2,1H3,(H,12,13)(H2,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNHGWFLBIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241672 |
Source


|
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869942-33-6 |
Source


|
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Acetylamino)-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)

![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)






![3-Amino-3-[4-(dimethylamino)phenyl]propanoic acid](/img/structure/B1275892.png)